molecular formula C10H16O B084176 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran CAS No. 13837-60-0

2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran

Cat. No.: B084176
CAS No.: 13837-60-0
M. Wt: 152.23 g/mol
InChI Key: XSDYMDMXNRPZHU-UHFFFAOYSA-N
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Description

2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethynyl-2,6,6-trimethyloxane
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InChI

InChI=1S/C10H16O/c1-5-10(4)8-6-7-9(2,3)11-10/h1H,6-8H2,2-4H3
Source PubChem
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InChI Key

XSDYMDMXNRPZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(O1)(C)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
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DSSTOX Substance ID

DTXSID40884720
Record name 2H-Pyran, 2-ethynyltetrahydro-2,6,6-trimethyl-
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Molecular Weight

152.23 g/mol
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CAS No.

13837-60-0
Record name 2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran
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Record name 2H-Pyran, 2-ethynyltetrahydro-2,6,6-trimethyl-
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Record name 2H-Pyran, 2-ethynyltetrahydro-2,6,6-trimethyl-
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Record name 2H-Pyran, 2-ethynyltetrahydro-2,6,6-trimethyl-
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Foundational & Exploratory

An In-depth Technical Guide to 2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran (CAS 13837-60-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical entity registered under CAS number 13837-60-0, identified as 2-ethynyltetrahydro-2,6,6-trimethyl-2H-pyran. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information, including a known synthetic route, and draws logical inferences from closely related analogs and the broader class of pyran derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific disciplines, highlighting areas of known information and identifying opportunities for further investigation.

Chemical Identity and Physicochemical Properties

2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran is a heterocyclic organic compound. Its core structure is a tetrahydropyran ring, which is a saturated six-membered ring containing one oxygen atom.

Table 1: Core Chemical Identifiers

IdentifierValueSource
CAS Number 13837-60-0N/A
IUPAC Name 2-ethynyl-2,6,6-trimethyl-2H-pyranN/A
Alternate Name 2-ethynyl-2,6,6-trimethyloxaneN/A
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
SMILES CC1(CCCC(O1)(C)C#C)C
InChI InChI=1S/C10H16O/c1-5-10(4)8-6-7-9(2,3)11-10/h1H,6-8H2,2-4H3
Predicted Physicochemical Properties

Table 2: Predicted and Analog-Based Physicochemical Properties

PropertyPredicted/Inferred ValueBasis of Estimation
Physical State Liquid at room temperatureBased on the low molecular weight and non-polar nature. Linaloyl oxide is a liquid.[1]
Boiling Point Not availableN/A
Melting Point Not availableN/A
Density ~0.86-0.88 g/cm³Inferred from the density of Linaloyl Oxide (0.863-0.873 g/cm³).[1]
Solubility Insoluble in water; Soluble in organic solvents.Expected based on the largely non-polar hydrocarbon structure. Linaloyl oxide is insoluble in water and soluble in ethanol and fats.[1]

Synthesis and Reactivity

Synthetic Protocol: Grignard Reaction

A documented synthesis of 2-ethynyltetrahydro-2,6,6-trimethyl-2H-pyran involves the reaction of 6-methylhept-5-en-2-one with a Grignard reagent.[2][3]

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 6-methylhept-5-en-2-one (1 equivalent) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of ethynylmagnesium bromide (approximately 1.2 equivalents) in THF is added dropwise at -70 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and is stirred for 2 hours.

  • Workup: The reaction is quenched by pouring it into a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

G reactant1 6-Methylhept-5-en-2-one product 2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran reactant1->product 1. reactant2 Ethynylmagnesium Bromide reactant2->product 2. solvent Dry THF solvent->product conditions -70 °C to Room Temp. conditions->product

Caption: Synthesis of 2-ethynyltetrahydro-2,6,6-trimethyl-2H-pyran.

Chemical Reactivity

The reactivity of this molecule is primarily dictated by the tetrahydropyran ring and the terminal alkyne (ethynyl) group.

  • Tetrahydropyran Ring: The tetrahydropyran ring is a saturated ether and is generally stable. However, like other ethers, it can be susceptible to cleavage under strongly acidic conditions. The pyran oxygen can also act as a Lewis base.

  • Ethynyl Group: The terminal alkyne is a versatile functional group in organic synthesis. The acidic proton on the terminal alkyne can be deprotonated by a strong base to form an acetylide, which is a potent nucleophile. The triple bond can undergo various addition reactions (e.g., hydrogenation, hydration, hydrohalogenation) and participate in coupling reactions such as the Sonogashira, Glaser, and Click reactions.[4]

Potential Applications

While specific applications for 2-ethynyltetrahydro-2,6,6-trimethyl-2H-pyran are not documented, its structural features suggest potential utility in several fields.

Fragrance and Flavor Industry

The structurally similar compound, 2,6,6-trimethyl-2-vinyltetrahydropyran (linaloyl oxide), is used as a fragrance and flavoring agent.[1] Given this precedent, it is plausible that 2-ethynyltetrahydro-2,6,6-trimethyl-2H-pyran could be investigated for its own organoleptic properties.

Medicinal Chemistry and Drug Development

The pyran ring is a common scaffold in many biologically active natural products and synthetic drugs.[5] The presence of the ethynyl group further enhances its potential in medicinal chemistry. The acetylene group is a recognized privileged structure in drug discovery, known to interact with a range of biological targets.[4] This compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities.

G Core 2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran Fragrance Fragrance & Flavor Precursor Core->Fragrance Structural Analogy to Linaloyl Oxide Medicinal Medicinal Chemistry Scaffold Core->Medicinal Pyran and Ethynyl Motifs BuildingBlock Synthetic Building Block Core->BuildingBlock Versatile Functional Groups

Caption: Potential application areas for CAS 13837-60-0.

Biological Activity and Toxicological Profile

Biological Activity

There are no specific studies on the biological activity of 2-ethynyltetrahydro-2,6,6-trimethyl-2H-pyran. However, the broader class of pyran derivatives exhibits a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The incorporation of this specific pyran derivative into screening libraries could be a fruitful area of research.

Toxicology and Safety

A specific Safety Data Sheet (SDS) for 2-ethynyltetrahydro-2,6,6-trimethyl-2H-pyran is not publicly available. In the absence of specific data, it is prudent to handle this compound with the care afforded to a novel chemical entity.

Based on its structural analog, linaloyl oxide, the following potential hazards should be considered[1]:

  • Flammability: Likely a flammable liquid and vapor.

  • Eye Irritation: May cause serious eye irritation.

  • Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.

Recommended Handling Precautions:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Avoid contact with skin and eyes.

  • Avoid release to the environment.

Analytical Characterization

Standard analytical techniques for organic compounds would be applicable for the characterization of 2-ethynyltetrahydro-2,6,6-trimethyl-2H-pyran.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the molecular structure.

  • Infrared (IR) Spectroscopy: The presence of the C≡C-H stretch (around 3300 cm⁻¹) and the C-O-C stretch of the ether would be characteristic.

  • Mass Spectrometry (MS): GC-MS would be a suitable technique for determining the molecular weight and fragmentation pattern, aiding in structural elucidation and purity assessment.

Conclusion and Future Directions

2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran (CAS 13837-60-0) is a readily synthesizable compound with potential applications in fragrance chemistry and as a scaffold in medicinal chemistry. While specific data on its physicochemical properties, biological activity, and toxicology are currently lacking, this guide provides a solid foundation for future research.

Key areas for future investigation include:

  • Full physicochemical characterization (boiling point, melting point, density, etc.).

  • Exploration of its organoleptic properties for potential use in the fragrance and flavor industry.

  • Screening for biological activity to assess its potential as a lead compound in drug discovery.

  • A comprehensive toxicological evaluation to establish a complete safety profile.

This compound represents an opportunity for further scientific exploration, with its versatile chemical handles and its place within the biologically significant family of pyran derivatives.

References

  • PubChem. (n.d.). 2,6,6-Trimethyl-2-vinyltetrahydropyran. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemReg.net. (n.d.). 2H-Pyran, 2-ethynyltetrahydro-2,6,6-trimethyl-. Retrieved from [Link]

  • Brenna, E., et al. (2017). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 22(11), 1967.
  • ResearchGate. (n.d.). Synthesis of racemic 2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol 8... Retrieved from [Link]

  • The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2017). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-. Retrieved from [Link]

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • PubMed. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). 2H-Pyran, tetrahydro-3-(phenylmethyl)- - Assessment statement (CA09704). Retrieved from [Link]

  • PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

Sources

The Synthetic Chemist's Guide to 2H-Pyrans: A Tale of Stability, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Allure and Challenge of the 2H-Pyran Motif

The 2H-pyran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and serving as a versatile intermediate in the synthesis of complex molecules.[1] Its significance in medicinal chemistry and drug development is undeniable, with derivatives exhibiting a wide array of biological activities, including antibacterial, antioxidant, and anticancer properties.[2] However, the inherent instability of the 2H-pyran ring presents a formidable challenge to synthetic chemists. This guide provides an in-depth exploration of the synthesis and reactions of 2H-pyran derivatives, offering field-proven insights into navigating their unique chemical landscape. We will delve into the fundamental principles governing their stability, dissect key synthetic strategies, and explore their characteristic reactivity patterns, equipping researchers with the knowledge to confidently harness the potential of this important class of compounds.

The Decisive Equilibrium: Understanding 2H-Pyran vs. 1-Oxatriene Stability

The chemistry of 2H-pyrans is fundamentally governed by a dynamic equilibrium with their acyclic valence tautomers, (Z)-1-oxatrienes, through a reversible oxa-6π electrocyclization reaction.[1] Mastering the synthesis of stable 2H-pyrans requires a thorough understanding of the factors that tip this equilibrium in favor of the desired cyclic form.

The position of this equilibrium is not determined by the synthetic method used but rather by the intrinsic structural and electronic properties of the molecule.[1] The key to isolating a stable 2H-pyran lies in designing a system where the open-chain dienone form is sterically and/or electronically disfavored.

Key Factors Influencing the Dienone/2H-Pyran Equilibrium:

  • Steric Hindrance: Increasing steric bulk on the dienone tautomer destabilizes its required planar conformation for conjugation, thus shifting the equilibrium towards the less-strained 2H-pyran. For instance, substitution at the C2 and C6 positions of the pyran ring (corresponding to the δ-position of the dienone) strongly favors the cyclic isomer.[1]

  • Electronic Effects: The presence of electron-withdrawing groups (EWGs), particularly at the C5 position of the 2H-pyran ring, favors the cyclic form.[1]

  • Conformational Restriction: Incorporating the 2H-pyran into a fused ring system (annulation) restricts the conformational freedom of the open-chain form, entropically favoring the cyclic tautomer.[1]

Strategic Synthesis of the 2H-Pyran Core

The most prevalent and powerful strategy for constructing the 2H-pyran ring is through the synthesis of a 1-oxatriene precursor, which then undergoes a spontaneous or catalyzed 6π-electrocyclization.[1] The challenge, therefore, is transformed into the efficient and controlled synthesis of these acyclic intermediates.

The Knoevenagel/Electrocyclization Cascade: A Workhorse Approach

A classic and highly effective method for generating 1-oxatrienes is the Knoevenagel condensation between an active methylene compound (typically a 1,3-dicarbonyl) and an α,β-unsaturated aldehyde.[1] This tandem sequence can be viewed as a formal [3+3] cycloaddition and is a cornerstone of 2H-pyran synthesis.

The Iminium-Mediated Knoevenagel Condensation (IMKC) is a particularly versatile variant, utilizing secondary amine catalysts (like pyrrolidine or β-alanine) to activate the enal towards nucleophilic attack.[1] This method has been successfully applied to the synthesis of complex, biologically active molecules.[1]

Experimental Protocol: Iminium-Mediated Synthesis of a Trisubstituted 2H-Pyran [1]

  • To a solution of an α,β-unsaturated aldehyde (1.0 equiv) and an active methylene compound (e.g., methyl acetoacetate, 1.1 equiv) in a suitable solvent (e.g., CH2Cl2 or toluene), add a catalytic amount of a secondary amine (e.g., pyrrolidine, 0.1 equiv) and an acid co-catalyst (e.g., acetic acid, 0.1 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2H-pyran derivative.

The logical flow of this widely used synthetic strategy is depicted below.

Knoevenagel_Electrocyclization cluster_catalysis Catalysis cluster_intermediates Key Intermediates enal α,β-Unsaturated Aldehyde iminium Iminium Ion enal->iminium Activation amc Active Methylene Compound enamine Enamine/Enolate amc->enamine Deprotonation catalyst Secondary Amine (e.g., Pyrrolidine) catalyst->iminium oxatriene 1-Oxatriene iminium->oxatriene Knoevenagel Condensation enamine->oxatriene Knoevenagel Condensation product 2H-Pyran oxatriene->product

Caption: Iminium-catalyzed Knoevenagel/6π-Electrocyclization cascade.

Many modern approaches now utilize heterogeneous catalysts, such as magnetic nanoparticles, to facilitate this transformation under greener conditions, allowing for easy catalyst recovery and reuse.[3][4] These reactions often proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization.[3][4]

Catalyst SystemReactantsConditionsYield (%)Reference
Fe3O4@Dendrimer-NH2-HPAAromatic aldehyde, malononitrile, dimedoneWater, 5 minup to 92%[3]
Fe3O4@SiO2@NiSBBenzaldehyde, malononitrile, dimedoneSolvent-free, 5 min, RTup to 98%[3][4]
Fe3O4/ZnO MCNPsAromatic aldehyde, malononitrile, dimedoneEthanol, 10 min, RTup to 90%[3]
Pericyclic Rearrangements: The Propargyl Claisen Approach

A powerful, metal-catalyzed strategy involves the rearrangement of readily accessible propargyl vinyl ethers. This one-pot procedure typically begins with a silver(I) or gold(I)-catalyzed propargyl Claisen rearrangement to form an allene intermediate.[5] Subsequent base-catalyzed isomerization of the allene to a conjugated 1-oxatriene, followed by the requisite 6π-electrocyclization, furnishes the stable 2H-pyran.[1][5]

This method is particularly effective for generating highly substituted 2H-pyrans and often requires the installation of an ester group at the C5-position to ensure the stability of the final product.[1]

Propargyl_Claisen start Propargyl Vinyl Ether intermediate1 Allenic Ketone Intermediate start->intermediate1 [3,3]-Sigmatropic Rearrangement reagent1 Ag(I) or Au(I) Catalyst reagent1->intermediate1 intermediate2 1-Oxatriene intermediate1->intermediate2 Isomerization reagent2 Base (e.g., DBU) reagent2->intermediate2 product 2H-Pyran intermediate2->product 6π-Electrocyclization

Caption: Synthesis of 2H-Pyrans via Propargyl Claisen Rearrangement.

Cycloisomerization and Annulation Strategies

Transition metal-catalyzed reactions provide another elegant entry into 2H-pyran systems. For example, the Ni(0)-catalyzed cycloaddition of diynes and aldehydes can construct bicyclic 2H-pyrans.[1] Furthermore, transition metal-free cycloisomerizations of diynols, catalyzed by cooperative systems like Ca²⁺ and camphorsulfonic acid, have been developed, offering a greener alternative.[1] This particular reaction proceeds through a proposed propargyl cation, which cyclizes to a 1-oxa-2,4,5-triene intermediate before rearranging to the final 2H-pyran product.[1]

Domino Reactions from Other Heterocycles

Cleverly designed domino reactions starting from other heterocyclic systems can provide rapid access to complex 2H-pyrans. A notable example is the condensation of methyl coumalate with active methylene compounds. This sequence involves a cascade of a 1,6-Michael addition, 6π-electrocyclic ring-opening,[1][4]-hydride shift, decarboxylation, and a final 6π-electrocyclization to yield tetrasubstituted 2H-pyrans.[1]

The Reactive Nature of the 2H-Pyran Ring

While stable 2H-pyrans can be isolated, their reactivity is a blend of alkene and arene character, often dominated by their susceptibility to nucleophilic attack, which can lead to fascinating ring transformations.[6]

Nucleophilic Attack and Ring-Opening Reactions

The 2H-pyran-2-one subunit, in particular, possesses three electrophilic centers: C2, C4, and C6.[6] Nucleophilic attack, most commonly at the C6 position, often initiates a ring-opening event. The resulting intermediate can then undergo recyclization to form a variety of new carbocyclic or heterocyclic structures, making 2H-pyran-2-ones valuable synthons for library synthesis.[6]

For example, treatment of pyrano[3,2-c]azepines with hydrazine hydrate does not simply yield a hydrazide, but instead results in a complex ring transformation. The reaction is initiated by nucleophilic attack of hydrazine, leading to an open-ring intermediate that subsequently cyclizes to form novel pyridazino[4,3-c]azepine derivatives.[6]

Nucleophilic_Attack start 2H-Pyran-2-one intermediate Ring-Opened Intermediate start->intermediate Nucleophilic Attack (typically at C6) nucleophile Nucleophile (e.g., R-NH2, Carbanion) nucleophile->intermediate product New Carbocycle or Heterocycle intermediate->product Intramolecular Recyclization

Caption: General pathway for nucleophile-induced ring transformation.

Electrophilic Substitution: A Glimpse of Aromaticity

Despite their dienyl ether character, 2H-pyran-2-ones exhibit a degree of aromaticity, evidenced by their ability to undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.[6] These reactions selectively occur at the C3 and C5 positions, analogous to the meta-directing effect of a carbonyl group on a benzene ring.[6] This dual reactivity makes 2H-pyrans exceptionally versatile building blocks in organic synthesis.

Pericyclic Reactions and Further Transformations

The diene system within the 2H-pyran ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, serving as the diene component.[6] Furthermore, the double bonds can undergo a range of standard transformations. For instance, stable 2H-pyrans synthesized via the propargyl Claisen route have been shown to undergo hydrogenation, dihydroxylation, and nucleophilic addition, expanding the synthetic utility of these scaffolds.[5]

Conclusion and Future Outlook

The synthesis of 2H-pyran derivatives, once hampered by their inherent instability, is now a well-established field with a diverse arsenal of synthetic methodologies. The key to success lies in a rational design that controls the delicate 2H-pyran/1-oxatriene equilibrium. Strategies based on the Knoevenagel condensation, pericyclic rearrangements, and transition-metal catalysis have proven to be robust and versatile. The increasing use of sustainable and reusable catalysts is paving the way for more environmentally friendly and efficient production of these valuable compounds.

The rich reactivity of the 2H-pyran ring, characterized by its susceptibility to ring-opening transformations and its capacity for electrophilic substitution, solidifies its role as a powerful synthetic intermediate. For researchers and drug development professionals, a deep understanding of these principles is paramount for leveraging the full potential of 2H-pyran chemistry in the creation of novel, biologically active molecules. The continued development of stereoselective and diversity-oriented synthetic routes will undoubtedly cement the importance of this heterocyclic core in the future of medicinal and materials science.

References

  • García-Tellado, F., & Delgado-Hernández, S. (2020). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 25(15), 3469. [Link]

  • Požgan, F., & Kočevar, M. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. Heterocycles, 77(2), 657-679. [Link]

  • Kerru, N., et al. (2022). Synthesis of Pyran Derivatives. Encyclopedia.pub. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. International Journal of Health Sciences, 6(S1), 4815-4830. [Link]

  • Kerru, N., et al. (2021). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules, 27(19), 6347. [Link]

  • Menz, H., & Kirsch, S. F. (2006). Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization Strategy. Organic Letters, 8(21), 4795–4797. [Link]

Sources

A Researcher's Guide to the Discovery and Isolation of Novel Pyran Compounds from Natural Sources

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the methodologies and strategic considerations for the discovery and isolation of novel pyran compounds from diverse natural sources. Tailored for researchers, scientists, and professionals in drug development, this document offers in-depth, field-proven insights into the entire workflow, from initial sourcing to the characterization of bioactive molecules.

Introduction: The Significance of Pyran Scaffolds in Drug Discovery

The pyran ring, a six-membered heterocyclic compound containing an oxygen atom, is a privileged scaffold found in a vast array of natural products, including flavonoids, xanthones, and coumarins.[1] These compounds exhibit a wide spectrum of biological activities, such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The structural diversity and therapeutic potential of pyran-containing natural products make them a focal point in the quest for new drug leads. This guide will navigate the intricate process of unearthing these valuable molecules from the rich chemical tapestry of nature.

The Strategic Workflow: From Bio-Prospecting to Pure Compound

The discovery of novel pyran compounds is a systematic endeavor that integrates multiple scientific disciplines. The overall workflow is designed to efficiently identify and isolate bioactive molecules while minimizing the rediscovery of known compounds.

cluster_0 Phase 1: Sourcing & Extraction cluster_1 Phase 2: Screening & Dereplication cluster_2 Phase 3: Isolation & Elucidation Sourcing Source Selection (Plants, Fungi, Marine Organisms) Extraction Extraction (e.g., Maceration, SFE) Sourcing->Extraction Biomass Screening Bioactivity Screening (e.g., MTT, Antimicrobial Assays) Extraction->Screening Crude Extract Dereplication Dereplication (LC-MS, NMR) Screening->Dereplication Active Extract Fractionation Bioassay-Guided Fractionation (HPLC) Dereplication->Fractionation Prioritized Extract Purification Purification (Prep-HPLC, Crystallization) Fractionation->Purification Active Fraction Elucidation Structure Elucidation (NMR, MS) Purification->Elucidation Pure Compound

Caption: A generalized workflow for the discovery and isolation of novel pyran compounds.

Sourcing and Extraction: Tapping into Nature's Chemical Reservoir

The initial and arguably most critical phase is the selection of a promising natural source and the efficient extraction of its chemical constituents.

Source Selection

Pyran compounds are biosynthesized by a wide range of organisms. A strategic approach to source selection involves considering biodiversity hotspots and organisms in unique ecological niches, which may produce novel secondary metabolites as a defense or communication mechanism. Key sources include:

  • Medicinal Plants: Many traditional remedies owe their therapeutic effects to pyran-containing molecules.[3]

  • Fungi (Endophytic and Marine-derived): Fungi are prolific producers of structurally diverse and biologically active secondary metabolites.[4][5]

  • Marine Organisms: Sponges, corals, and their associated microorganisms are a rich source of unique pyran derivatives.[6][7]

Extraction Methodologies

The choice of extraction method is paramount and depends on the physicochemical properties of the target pyran compounds and the nature of the source material. Optimization of parameters such as solvent, temperature, and time is crucial for maximizing yield and preserving the integrity of the compounds.[8]

Extraction TechniquePrincipleAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent at room temperature.Simple, low cost, suitable for thermolabile compounds.Time-consuming, may result in lower yields.
Soxhlet Extraction Continuous extraction with a cycling solvent.More efficient than maceration, requires less solvent.Can degrade thermolabile compounds due to prolonged heating.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[9]Faster, more efficient, and requires less solvent than conventional methods.Can generate free radicals that may degrade some compounds.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, accelerating extraction.[9]Very fast, high efficiency, and reduced solvent consumption.Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the solvent.[10][11]Environmentally friendly, highly selective, and yields solvent-free extracts.High initial equipment cost.

Protocol: Optimized Solvent Extraction of Fungal Metabolites

This protocol is a self-validating system as it includes a partitioning step to separate compounds based on polarity, and the bioactivity of each fraction is tested to ensure the target compounds are not lost.

  • Initial Extraction: Culture the fungus on a suitable medium. After the incubation period, extract the culture broth and/or mycelium with a polar solvent like ethyl acetate or 80% ethanol.[1][4] Ethyl acetate is often a good starting point for fungal secondary metabolites.[1][4]

  • Liquid-Liquid Partitioning:

    • Concentrate the initial extract under reduced pressure.

    • Resuspend the residue in a mixture of 60% methanol-water and partition against a nonpolar solvent like hexane.[1] This step removes lipids and other nonpolar constituents.

    • Separate the aqueous methanol layer and further extract it with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate.[1]

  • Bioactivity Testing of Fractions: Test the hexane, ethyl acetate, and aqueous fractions for the desired biological activity. This ensures that the active compounds are being tracked throughout the fractionation process.

  • Drying and Concentration: Dry the active organic fraction over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enriched crude extract.

Bioassay-Guided Fractionation and Dereplication

To navigate the chemical complexity of a crude extract, a combination of bioassay-guided fractionation and dereplication is employed. This strategy focuses resources on the most promising and novel compounds.

Bioassay-Guided Fractionation

This iterative process involves separating the active crude extract into simpler fractions and testing each fraction for biological activity.[5][12] The most active fractions are then subjected to further separation until a pure, bioactive compound is isolated.[3][13] High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, offering high resolution and reproducibility.[3][13][14]

Protocol: Bioassay-Guided Fractionation using HPLC

  • Initial Fractionation: Subject the active crude extract to column chromatography using a stationary phase like silica gel or Sephadex. Elute with a gradient of solvents of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

  • Activity Screening of Fractions: Test each collected fraction for biological activity.

  • HPLC Analysis of Active Fractions: Analyze the most active fractions by analytical HPLC to determine their complexity.

  • Semi-Preparative/Preparative HPLC: Purify the components of the active fractions using semi-preparative or preparative HPLC.[13]

  • Purity Assessment: Assess the purity of the isolated compounds by analytical HPLC using different mobile phases and a photodiode array (PDA) detector to check for peak homogeneity.

Dereplication: Avoiding Rediscovery

Dereplication is the rapid identification of known compounds in an extract or fraction at an early stage.[15][16] This is crucial for avoiding the time-consuming and costly process of re-isolating and re-characterizing well-documented molecules. Modern dereplication strategies heavily rely on Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with database searches.[15][16][17]

cluster_0 Dereplication Workflow Start Active Fraction LCMS LC-HRMS Analysis Start->LCMS NMR NMR Analysis (1H, HSQC) Start->NMR Data Acquire m/z and NMR shifts LCMS->Data NMR->Data DB_Search Database Search (e.g., SciFinder, Reaxys) Data->DB_Search Comparison Compare with Known Compounds DB_Search->Comparison Decision Known or Novel? Comparison->Decision Known Known Compound: Deprioritize Decision->Known Match Found Novel Potentially Novel: Prioritize for Isolation Decision->Novel No Match

Caption: A typical dereplication workflow to prioritize novel compounds.

Structure Elucidation: Unveiling the Molecular Architecture

Once a novel pyran compound has been isolated in its pure form, the next critical step is to determine its chemical structure. This is achieved through a combination of modern spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the accurate molecular weight and elemental composition of the compound, allowing for the determination of its molecular formula.[13] Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer valuable clues about the compound's substructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules.[18][19] A suite of 1D and 2D NMR experiments is typically required to piece together the molecular puzzle.

  • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

  • ¹³C NMR: Shows the number and types of carbon atoms (e.g., methyl, methylene, methane, quaternary).

  • DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, establishing connectivity between adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.[6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

Case Study: Structure Elucidation of a Novel Pyranone

Four new pyranone derivatives were isolated from the marine sponge-associated fungus Aspergillus versicolor. Their planar structures were determined using a combination of HRESIMS, UV, IR, and extensive 1D and 2D NMR analysis.[20] The absolute configuration of one of the compounds was unequivocally established by X-ray diffraction.[20]

Bioactivity Screening: Assessing Therapeutic Potential

The ultimate goal of natural product discovery is to identify compounds with therapeutic potential. Therefore, isolated pyran compounds are subjected to a battery of in vitro and/or in vivo bioassays to determine their biological activity.

Common Bioassays for Pyran Compounds
  • Antimicrobial Assays: The activity of pyran compounds against a panel of pathogenic bacteria and fungi is commonly assessed using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[2]

  • Anticancer Assays: Cytotoxicity against various cancer cell lines is a primary screening method. The MTT assay, which measures cell viability, is widely used.[13][21] Further assays can investigate the mechanism of action, such as apoptosis induction or cell cycle arrest.[13][21]

  • Antiviral Assays: Some pyran derivatives have shown promise as antiviral agents, and their efficacy is tested in cell-based assays against specific viruses.[21]

  • Enzyme Inhibition Assays: Pyran compounds can be screened for their ability to inhibit specific enzymes that are implicated in disease pathways.

Table of Common Anticancer Cell Lines for Screening

Cancer TypeCell Line
Lung CarcinomaA549[20]
Prostate CancerPC3[13]
Breast CancerMCF-7
Colon AdenocarcinomaCaco-2[3]

Conclusion and Future Perspectives

The discovery and isolation of novel pyran compounds from natural sources remains a vibrant and promising area of research. The integration of modern technologies such as advanced extraction techniques, high-resolution spectroscopy, and high-throughput screening has significantly accelerated the pace of discovery. As we continue to explore the vast biodiversity of our planet, the systematic and strategic approach outlined in this guide will be instrumental in unlocking the therapeutic potential of novel pyran-based natural products for the benefit of human health.

References

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Methodological & Application

Application Notes and Protocols for 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Untapped Potential of Novel Pyran Derivatives in Modern Perfumery

The fragrance industry is in a perpetual quest for novel molecules that can offer unique olfactory experiences, improved performance, and greater formulation stability.[1] Pyran derivatives, a class of heterocyclic compounds, have long been recognized for their significant contributions to perfumery, lending a wide array of notes from floral and fruity to green and woody.[2][3] These compounds are often lauded for their excellent blending capabilities and stability in various consumer product bases, from fine fragrances to household goods.[1][3] This document provides detailed application notes and protocols for the exploration of a novel pyran derivative, 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran , in fragrance formulations. While direct data for this specific molecule is not abundant in public literature, we can infer its potential characteristics and devise a robust evaluation strategy based on the well-documented properties of structurally similar compounds and established principles of fragrance science.

Molecular Profile and Inferred Olfactory Characteristics

Based on its structural components—a tetrahydropyran ring, gem-dimethyl groups, and an ethynyl functional group—we can hypothesize the olfactory profile of 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran. The core tetrahydropyran structure is a common feature in many fragrance ingredients, often contributing to the overall stability and substantivity of the molecule.

Table 1: Hypothetical Olfactory Profile of 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran

Structural FeaturePotential Olfactory ContributionRationale based on Analogous Compounds
Tetrahydropyran Ring Woody, floral, and ethereal notesSimilar pyran derivatives are known for their rosy, geranium-like, and green notes.[2]
2,6,6-trimethyl groups Camphorous, herbaceous, and fresh facetsThe presence of methyl groups can influence the volatility and odor character, often adding a clean, pine-like, or terpineolic nuance.
Ethynyl group Unique, diffusive, and potentially sharp top notesAcetylenic compounds in perfumery can introduce powerful, fresh, and sometimes metallic or spicy notes, enhancing the initial impression of a fragrance.[4]

It is plausible that 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran possesses a complex and multifaceted odor profile, potentially with fresh, woody, and floral characteristics, enhanced by a unique, diffusive top note from the ethynyl group. Its performance is anticipated to be versatile, making it a candidate for various fragrance families, including woody, fougère, and floral compositions.[4]

Synthesis and Purification

The synthesis of 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran can be approached through several established organic chemistry routes. A plausible method involves the reaction of a suitable ketone precursor with an ethynylating agent.[5]

Protocol for Synthesis (Hypothetical)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-methylhept-5-en-2-one in anhydrous tetrahydrofuran (THF).

  • Ethynylation: Cool the solution to -70°C in a dry ice/acetone bath. Slowly add a solution of ethynylmagnesium bromide in THF via the dropping funnel.

  • Quenching and Cyclization: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Subsequent treatment with a mild acid, such as formic acid, can induce cyclization to form the tetrahydropyran ring.[5]

  • Purification: The crude product should be purified using column chromatography on silica gel to yield the pure 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran.

Synthesis_Workflow Ketone 6-methylhept-5-en-2-one in THF Reaction_Vessel Reaction at -70°C Ketone->Reaction_Vessel Ethynylating_Agent Ethynylmagnesium Bromide Ethynylating_Agent->Reaction_Vessel Quenching Quench with NH4Cl Reaction_Vessel->Quenching 1. Quench Cyclization Acid-catalyzed Cyclization Quenching->Cyclization 2. Cyclize Purification Column Chromatography Cyclization->Purification 3. Purify Final_Product 2-ethynyl-2,6,6-trimethyl- tetrahydro-2H-pyran Purification->Final_Product

Caption: Hypothetical synthesis workflow for 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran.

Comprehensive Evaluation Protocols

A systematic and rigorous evaluation is paramount to understanding the potential of a new fragrance ingredient.

Initial Olfactory Assessment

The initial assessment provides a fundamental understanding of the molecule's scent profile.

Protocol:

  • Preparation of Samples: Prepare serial dilutions of the purified compound in a neutral solvent like ethanol (e.g., 10%, 1%, 0.1%).

  • Olfactory Evaluation: Dip a standard fragrance blotter into each dilution and evaluate the odor at different time intervals (top, middle, and base notes).

  • Panel Selection: Utilize a panel of trained sensory experts for this evaluation.[6]

  • Data Collection: Record detailed descriptors of the scent, its intensity, and its character over time.

Performance and Stability Testing

The stability and performance of the new molecule in various product bases are critical for its commercial viability.

Protocol:

  • Base Selection: Choose a range of representative product bases, such as an eau de toilette (alcoholic base), a skin cream (emulsion), and a laundry detergent (surfactant-based).

  • Incorporation: Incorporate the 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran into each base at a predetermined concentration (e.g., 0.5%).

  • Accelerated Stability Testing: Store the samples under controlled conditions of elevated temperature (e.g., 40°C) and light exposure to simulate aging.

  • Periodic Evaluation: Evaluate the samples weekly for any changes in color, clarity, and, most importantly, odor profile.

Stability_Testing_Workflow New_Molecule 2-ethynyl-2,6,6-trimethyl- tetrahydro-2H-pyran Incorporation Incorporate at 0.5% New_Molecule->Incorporation Bases Product Bases (EDT, Cream, Detergent) Bases->Incorporation Stability_Testing Accelerated Stability (40°C, Light Exposure) Incorporation->Stability_Testing Evaluation Weekly Olfactory & Visual Evaluation Stability_Testing->Evaluation

Caption: Workflow for performance and stability testing of a new fragrance ingredient.

Sensory Analysis in a Fragrance Accord

To understand its blending capabilities, the new molecule should be evaluated within a simple fragrance accord.

Protocol:

  • Accord Creation: Create a simple floral-woody accord (e.g., with phenylethyl alcohol, cedarwood oil, and a musk).

  • Inclusion of New Molecule: Prepare two versions of the accord: one with and one without the 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran (at 1-5% of the accord).

  • Triangle Test: Conduct a triangle test with a panel of consumers to determine if a perceptible difference exists between the two accords.[7][8]

  • Descriptive Analysis: If a difference is perceived, use a trained panel to provide descriptive analysis of how the new molecule modifies the accord.[6][8]

Safety and Regulatory Considerations

Prior to any large-scale application, a thorough safety assessment is mandatory.

Table 2: Key Safety and Regulatory Checkpoints

AssessmentDescription
Skin Sensitization Evaluate the potential for the molecule to cause skin allergies using in vitro and/or in vivo methods.
Phototoxicity Assess if the molecule becomes toxic or irritating when exposed to UV light.
Genotoxicity Screen for potential damage to genetic material.
Regulatory Compliance Ensure the molecule complies with the standards set by regulatory bodies such as the International Fragrance Association (IFRA).

It is crucial to consult the latest safety data sheets for any related compounds and to handle the new molecule with appropriate personal protective equipment in a well-ventilated area.[9][10][11]

Conclusion and Future Directions

While the specific properties of 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran require empirical validation, its chemical structure suggests a promising future as a novel fragrance ingredient. Its inferred woody, floral, and fresh notes, combined with the unique character of the ethynyl group, could fill a valuable gap in the perfumer's palette. The protocols outlined in this document provide a comprehensive framework for its synthesis, evaluation, and potential commercialization. Further research should focus on the stereoselective synthesis of its enantiomers, as chirality often plays a significant role in the olfactory properties of fragrance molecules.[5] The successful development of this and other novel pyran derivatives will continue to drive innovation and creativity in the art and science of perfumery.[1][12]

References

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  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Tetrahydro-2H-pyran-2-ol.
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  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol.
  • The Good Scents Company. (n.d.). herbal pyran jasmal.
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  • ResearchGate. (n.d.). Fragrances and sensory evaluation techniques.
  • Aldrich. (2024). SAFETY DATA SHEET - 2-(3-Butynyloxy)tetrahydro-2H-pyran.
  • Scent.vn. (n.d.). 2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl-.
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Application Notes & Protocols: Stereoselective Synthesis of 2,6-Disubstituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tetrahydropyran (THP) ring is a privileged heterocyclic motif frequently found in the core structure of numerous biologically active natural products, including macrolides, polyether antibiotics, and marine toxins.[1][2] The specific stereochemical arrangement of substituents on the THP ring is often critical for their biological function. Consequently, the development of robust and highly stereoselective methods for constructing substituted THPs is a significant endeavor in synthetic organic chemistry, with direct applications in drug discovery and development. This guide provides an in-depth overview of modern strategies for the stereoselective synthesis of 2,6-disubstituted tetrahydropyrans, focusing on the underlying principles of stereocontrol and offering detailed, field-proven protocols.

Core Challenge: Controlling Diastereoselectivity

The primary challenge in synthesizing 2,6-disubstituted THPs lies in controlling the relative stereochemistry of the two substituents, leading to either cis or trans isomers. The thermodynamic preference often favors the cis isomer where bulky substituents can occupy equatorial positions in the chair conformation of the THP ring. Achieving high selectivity for the less stable trans isomer, or for a specific cis diastereomer in complex systems, requires carefully designed synthetic strategies.

Key Synthetic Strategies

Modern approaches to stereoselective THP synthesis can be broadly categorized into three main classes: substrate-controlled, reagent-controlled, and catalyst-controlled methods. This guide will focus on the most impactful and versatile catalytic asymmetric strategies, along with powerful substrate-controlled cyclizations.

Catalytic Asymmetric Methods

Catalytic methods offer the most efficient and atom-economical route to enantioenriched THPs. These strategies leverage small amounts of a chiral catalyst to induce high levels of stereoselectivity.

a) Transition-Metal Catalysis

Palladium- and gold-catalyzed reactions have emerged as powerful tools for constructing THP rings with excellent stereocontrol.

  • Palladium-Catalyzed Cyclizations: Intramolecular cyclization of hydroxy-alkenes can be effectively catalyzed by palladium complexes. For instance, the cyclization of non-3-ene-2,8-diols using a PdCl2(CH3CN)2 catalyst proceeds with high diastereoselectivity, where the stereochemistry of the starting diol dictates the final cis or trans configuration of the THP product through a 1,3-chirality transfer mechanism.[3][4] A recently developed oxidative Heck redox-relay strategy allows for the synthesis of functionalized 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols with excellent selectivity.[5][6][7]

  • Gold-Catalyzed Cyclizations: Gold catalysts are particularly effective in activating alkynes and allenes for nucleophilic attack. An efficient method for the stereoselective synthesis of cis-2,6-disubstituted tetrahydropyrans involves a gold-catalyzed Meyer–Schuster rearrangement/hydration/oxa-Michael addition sequence starting from bis-propargylic alcohols.[8]

b) Organocatalysis

Organocatalysis has seen a surge in applications for THP synthesis, providing a metal-free alternative with unique reactivity modes.[2]

  • Tandem Oxa-Michael Reactions: Chiral amines or Brønsted acids can catalyze the conjugate addition of an internal hydroxyl group to an α,β-unsaturated carbonyl moiety. This intramolecular oxa-Michael addition is a cornerstone of organocatalytic THP synthesis. One-pot sequential reactions, such as a copper-catalyzed Henry reaction followed by an acid-catalyzed oxa-Michael cyclization, can produce 2,6-cis-substituted THPs with excellent diastereo- and enantioselectivity (dr >99:1, ee 98–99%).[9] Similarly, a tandem catalytic asymmetric hydrogenation and oxa-Michael cyclization has been developed, affording cis-THPs with up to 99.9% ee and 99:1 cis/trans selectivity.[10]

Substrate-Controlled Cyclizations

In these methods, the stereochemistry of the final product is dictated by pre-existing stereocenters within the acyclic precursor.

a) Prins Cyclization

The Prins cyclization, the acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, is a classic and powerful method for constructing THP rings.[11][12][13] The stereochemical outcome is often controlled by the formation of a stable chair-like transition state where substituents preferentially occupy equatorial positions.

  • Causality of Stereocontrol: The Lewis or Brønsted acid activates the aldehyde, which is then attacked by the alkene of the homoallylic alcohol. The resulting oxocarbenium ion is trapped by the hydroxyl group. By controlling the geometry of the homoallylic alcohol and the reaction conditions, specific diastereomers of the 4-hydroxy-THP product can be obtained.[14] For example, perrhenic acid has been shown to catalyze a Prins cyclization of 3-chlorohomoallylic alcohols with aldehydes to stereoselectively produce cis-2,6-disubstituted tetrahydropyran-4-ones.[15]

b) Hetero-Diels-Alder (HDA) Reaction

The [4+2] cycloaddition between a diene and a dienophile (hetero-Diels-Alder) is a highly convergent and stereocontrolled method for synthesizing dihydropyran rings, which can be readily converted to THPs.[16][17]

  • Mechanism of Selectivity: The use of chiral catalysts, such as Jacobsen's chiral chromium(III) catalyst, with activated dienes and aldehydes can lead to the formation of 2,6-disubstituted dihydropyranones with excellent diastereoselectivity (dr up to 97:3).[1] The facial selectivity is controlled by the catalyst, which coordinates to the aldehyde and directs the approach of the diene.

Workflow & Mechanism Visualization

The following diagrams illustrate the general workflow for a catalytic asymmetric reaction and the mechanistic principle of a Prins cyclization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Catalyst & Substrates solvent Add Anhydrous Solvent reagents->solvent Under N2 stir Stir under Inert Atmosphere (N2/Ar) solvent->stir monitor Monitor by TLC/GC-MS stir->monitor Periodic Sampling quench Quench Reaction monitor->quench Upon Completion extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Characterized Product purify->product

Caption: General workflow for a catalytic asymmetric synthesis.

G R1CHO Aldehyde (R1-CHO) Catalyst Lewis Acid (e.g., BF3·OEt2) R1CHO->Catalyst + HomoallylOH Homoallylic Alcohol HomoallylOH->Catalyst + Intermediate Oxocarbenium Ion Intermediate Catalyst->Intermediate Activation TransitionState Chair-like Transition State Intermediate->TransitionState Cyclization Product Tetrahydropyran Product TransitionState->Product Nucleophilic Trapping

Caption: Simplified mechanism of the Prins cyclization.

Application Protocols

Protocol 1: Gold-Catalyzed Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans

This protocol is adapted from a gold-catalyzed Meyer–Schuster rearrangement/hydration/oxa-Michael addition sequence.[8] It provides a reliable method for synthesizing cis-2,6-disubstituted THPs from readily available bis-propargylic alcohols.

Materials:

  • Bis-propargylic alcohol substrate

  • Ph3PAuCl (Gold(I) catalyst precursor)

  • AgNTf2 (Silver co-catalyst)

  • Methanol (MeOH)

  • Deionized Water (H2O)

  • 1,2-Dichloroethane (ClCH2CH2Cl), anhydrous

  • Saturated aqueous NaHCO3 solution

  • Anhydrous MgSO4

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis, including a round-bottom flask, condenser, and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the bis-propargylic alcohol (1.0 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane to dissolve the substrate.

  • Reagent Addition: Add methanol (2.0 equiv) and deionized water (10.0 equiv) to the solution.

  • Catalyst Preparation: In a separate vial, dissolve Ph3PAuCl (0.10 equiv) and AgNTf2 (0.10 equiv) in a small amount of 1,2-dichloroethane. Stir for 5 minutes at room temperature.

  • Initiation: Add the catalyst solution to the reaction flask.

  • Reaction: Heat the mixture to 50 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material and intermediate are consumed (typically 5 hours).[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding saturated aqueous NaHCO3 solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure cis-2,6-disubstituted tetrahydropyran.

  • Characterization: Confirm the structure and stereochemistry of the product using 1H NMR, 13C NMR, and mass spectrometry. The cis configuration is typically confirmed by analysis of coupling constants in the 1H NMR spectrum.

Substrate (R group)Catalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
Phenyl10561>20:1
4-MeO-Ph10655>20:1
n-Hexyl10848>20:1
Data adapted from Tamura, O., et al. (2024).[8]
Protocol 2: Horner-Wadsworth-Emmons Approach to trans-2,6-Disubstituted-3-methylidenetetrahydropyran-4-ones

This protocol describes the final olefination step in a multi-step synthesis that establishes the trans-2,6-disubstituted pattern via a stereoselective Michael addition in a prior step.[18]

Materials:

  • trans-3-Diethoxyphosphoryltetrahydropyran-4-one precursor (0.2 mmol)

  • Formaldehyde (36-38% solution in water, ~10 equiv)

  • Potassium carbonate (K2CO3, 2.0 equiv)

  • Tetrahydrofuran (THF), dry

  • Diethyl ether (Et2O)

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO4

  • Ice-water bath

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the phosphonate precursor (1.0 equiv, 0.2 mmol) in dry THF (2 mL).

  • Cooling: Place the flask in an ice-water bath (0 °C) and stir the solution vigorously.

  • Reagent Addition: Add the aqueous formaldehyde solution (~2.0 mmol) to the flask. Immediately after, add a solution of K2CO3 (0.4 mmol) in water (0.56 mL).[18]

  • Reaction: Continue to stir the resulting biphasic mixture vigorously at 0 °C for 2 hours. The reaction progress can be monitored by TLC.

  • Work-up:

    • Add diethyl ether (10 mL) to the reaction mixture and transfer to a separatory funnel.

    • Separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (5 mL).

    • Combine the organic fractions, wash with brine (10 mL), and dry over anhydrous MgSO4.

  • Purification:

    • Filter off the MgSO4 and concentrate the filtrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography to afford the pure trans-olefination product.

  • Characterization: The final product is characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[18]

Conclusion and Future Outlook

The stereoselective synthesis of 2,6-disubstituted tetrahydropyrans has advanced significantly with the development of powerful catalytic asymmetric methods. Transition-metal and organocatalytic strategies now allow for the highly selective construction of both cis and trans isomers with excellent enantiocontrol. Concurrently, classic substrate-controlled reactions like the Prins and hetero-Diels-Alder cyclizations remain indispensable tools, particularly in complex target-oriented synthesis. Future developments will likely focus on expanding the substrate scope, improving catalyst efficiency, and developing novel tandem reaction cascades that build molecular complexity in a single pot, further streamlining the synthesis of these vital heterocyclic compounds for applications in medicine and materials science.

References
  • Title: Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones Source: Molecules, MDPI URL: [Link]

  • Title: An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence Source: Molecules, MDPI URL: [Link]

  • Title: Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy Source: PMC, NIH URL: [Link]

  • Title: Tetrahydropyran synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Enantioselective Synthesis of 2,6-cis-Disubstituted Tetrahydropyrans via a Tandem Catalytic Asymmetric Hydrogenation/Oxa-Michael Cyclization: An Efficient Approach to (−)-Centrolobine Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Highly Stereoselective Synthesis of 2,6-cis-Substituted Tetrahydropyrans Using a One-Pot Sequential Catalysis Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Palladium-catalyzed stereospecific synthesis of 2,6-disubstituted tetrahydropyrans: 1,3-chirality transfer by an intramolecular oxypalladation reaction Source: PubMed URL: [Link]

  • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product Source: Molecules, MDPI URL: [Link]

  • Title: Synthesis of the C22−C26 Tetrahydropyran Segment of Phorboxazole by a Stereoselective Prins Cyclization Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Stereoselective Synthesis of Dihydropyran-4-ones via a Formal Hetero Diels−Alder Reaction and Ceric Ammonium Nitrate Dehydrogenation Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols Source: Organic & Biomolecular Chemistry, RSC Publishing URL: [Link]

  • Title: Palladium-Catalyzed Stereospecific Synthesis of 2,6-Disubstituted Tetrahydropyrans: 1,3-Chirality Transfer by an Intramolecular Oxypalladation Reaction Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) Source: Organic & Biomolecular Chemistry, RSC Publishing URL: [Link]

  • Title: Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A Source: PMC, NIH URL: [Link]

  • Title: Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts Source: Åbo Akademi University Research Portal URL: [Link]

  • Title: Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis Source: PubMed URL: [Link]

  • Title: Substrate-Controlled Diversity-Oriented Synthesis of Novel Polycyclic Frameworks via [4 + 2] and [3 + 2] Annulations of Ninhydrin-Derived MBH Adducts with 3,4-Dihydroisoquinolines Source: Molecules, MDPI URL: [Link]

  • Title: Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy Source: PubMed URL: [Link]

  • Title: Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years Source: Future Science URL: [Link]

Sources

Application Notes and Protocols for the Catalytic Synthesis of Tetrahydropyran Rings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged heterocyclic motif of profound importance in the fields of medicinal chemistry, natural product synthesis, and drug development.[1][2][3] As the sixth most prevalent ring system among all FDA-approved small molecule drugs, its strategic inclusion in molecular architecture is a testament to its ability to confer favorable physicochemical and pharmacological properties.[1] THP moieties are core structural components in a vast array of bioactive natural products, including potent anti-cancer agents like bryostatin 1, marine polycyclic ethers such as the brevetoxins, and cytotoxic compounds like phorboxazole A.[1][4]

The development of efficient, stereoselective, and versatile catalytic methods to construct this six-membered oxygen heterocycle is therefore a cornerstone of modern organic synthesis.[2][3][4] This guide provides an in-depth exploration of several key catalytic strategies, moving beyond mere procedural descriptions to elucidate the underlying mechanistic principles and rationale that guide experimental design. The protocols and data presented herein are curated to provide researchers, scientists, and drug development professionals with a robust and actionable resource for synthesizing functionalized tetrahydropyran rings.

Intramolecular Hydroalkoxylation: An Atom-Economical Approach

Intramolecular hydroalkoxylation represents one of the most direct and atom-economical methods for constructing cyclic ethers. This reaction involves the intramolecular addition of a hydroxyl group across a carbon-carbon double or triple bond. The primary challenge lies in overcoming the kinetic barrier of adding a "hard" oxygen nucleophile to a "soft" olefin. This is where catalysis becomes indispensable, with transition metals like platinum, gold, cobalt, and lanthanides proving highly effective.[5]

Mechanism & Rationale: The Role of π-Acid Catalysis

Transition metal catalysts, particularly those with π-acidic character like Pt(II) and Au(I), are central to this transformation. The general catalytic cycle involves the activation of the olefin through coordination to the metal center, which renders it more electrophilic and susceptible to nucleophilic attack by the tethered hydroxyl group.

The choice of catalyst and ligands is critical. For instance, platinum catalysts are known for their robustness and tolerance of various functional groups.[5] Gold catalysts often exhibit exceptional reactivity, enabling cyclizations under very mild conditions.[5] The stereochemical outcome of the reaction is frequently dictated by the geometry of the transition state during the intramolecular attack, often favoring a chair-like conformation to minimize steric interactions.

hydroalkoxylation_mechanism sub Unsaturated Alcohol + [M]-Catalyst pi_complex π-Complex (Olefin Activation) sub->pi_complex Coordination cyclization Intramolecular Nucleophilic Attack (Oxa-cyclization) pi_complex->cyclization 6-endo-trig intermediate Organometallic Intermediate cyclization->intermediate product Tetrahydropyran Product intermediate->product Protodemetalation catalyst_out [M]-Catalyst intermediate->catalyst_out Regeneration catalyst_out->sub oxa_michael_mechanism sub Hydroxy-α,β-unsaturated Ester/Ketone complex Substrate-Catalyst H-Bonded Complex sub->complex cat Chiral Bifunctional Catalyst (e.g., Squaramide) cat->complex Binding cyclization Enantio-determining Intramolecular Conjugate Addition complex->cyclization Activation enolate Chiral Enolate Intermediate cyclization->enolate product_cat Product-Catalyst Complex enolate->product_cat Protonation product_cat->cat Regeneration product Enantioenriched Tetrahydropyran product_cat->product Release

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Pyran Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of pyran derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during pyran ring formation. This resource combines troubleshooting guides and frequently asked questions to address specific experimental issues, grounded in established chemical principles and supported by authoritative literature.

Troubleshooting Guide: Overcoming Common Hurdles in Pyran Synthesis

This section is structured in a question-and-answer format to directly address the most pressing issues you might face at the bench.

Question 1: My reaction shows low to no yield of the desired pyran product. What are the likely causes and how can I fix it?

Answer:

Low or no product yield is one of the most common frustrations in synthesis. The causes can typically be traced back to four key areas: catalyst inefficiency, suboptimal reaction conditions, reactant instability, or an unfavorable reaction equilibrium.

Causality and Solution Pathway:

  • Catalyst Selection & Activity: The engine of your reaction is the catalyst. An inappropriate or inactive catalyst is a primary suspect. Many pyran syntheses, particularly multicomponent reactions (MCRs), proceed via a sequence of steps like Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.[1][2] Each step has different catalytic requirements.

    • Troubleshooting Steps:

      • Catalyst Type: If you are using a base catalyst for a Knoevenagel condensation step, ensure it is strong enough to deprotonate your active methylene compound but not so strong that it promotes side reactions. Conversely, Lewis or Brønsted acids are often employed to activate carbonyl groups. Heterogeneous catalysts, such as magnetic nanoparticles (e.g., Fe₃O₄-based systems), are often favored for their ease of separation and recyclability.[1][2][3]

      • Catalyst Loading: Insufficient catalyst loading can lead to a sluggish reaction. Start with a proven loading (e.g., 5-10 mol%) and perform a screening experiment to find the optimal concentration.[4] For some nanoparticle catalysts, loading can be as low as a few milligrams.[1][2]

      • Catalyst Deactivation: Ensure your reagents and solvents are dry and pure, as contaminants can poison the catalyst.

  • Solvent Effects: The solvent system is critical. It influences reactant solubility, stabilizes intermediates, and can even participate in the reaction mechanism.

    • Troubleshooting Steps:

      • Polarity: Protic solvents like ethanol are often effective as they can stabilize charged intermediates and participate in proton transfer steps, frequently leading to high yields.[2] In contrast, aprotic solvents like THF or DCM might be suitable for other specific mechanisms but can sometimes result in lower yields.[2]

      • Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If not, consider a co-solvent system or a different solvent altogether.

      • Green Chemistry: Consider environmentally benign solvents like water, ethanol, or deep eutectic solvents, which have been shown to be highly effective for many pyran syntheses.[5]

  • Temperature Optimization: Temperature controls the reaction kinetics.

    • Troubleshooting Steps:

      • Too Low: The reaction may lack the necessary activation energy. Incrementally increase the temperature (e.g., from room temperature to 60-80 °C) and monitor the progress by TLC or LC-MS.

      • Too High: Reactants, intermediates, or even the final product may decompose. High temperatures can also favor the formation of thermodynamic side products. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.

Troubleshooting Workflow: Low Product Yield

Below is a decision tree to guide your optimization process.

G start Low/No Product Yield catalyst Step 1: Evaluate Catalyst start->catalyst cat_type Screen Different Catalysts (Acid, Base, Heterogeneous) catalyst->cat_type Is catalyst optimal? cat_load Vary Catalyst Loading (e.g., 5, 10, 20 mol%) catalyst->cat_load Is catalyst optimal? cat_fresh Use Fresh/Pure Catalyst catalyst->cat_fresh Is catalyst optimal? conditions Step 2: Optimize Conditions solvent Screen Solvents (e.g., Ethanol, THF, Water) conditions->solvent Are conditions optimal? temp Vary Temperature (e.g., RT, 50°C, 80°C) conditions->temp Are conditions optimal? reagents Step 3: Check Reagents purity Verify Reagent Purity (NMR, etc.) reagents->purity Are reagents okay? stoich Adjust Stoichiometry reagents->stoich Are reagents okay? cat_type->conditions If yield still low cat_load->conditions If yield still low cat_fresh->conditions If yield still low solvent->reagents If yield still low temp->reagents If yield still low

Caption: Troubleshooting decision tree for low pyran yield.

Question 2: My reaction is messy, with multiple side products that are difficult to separate. How can I improve the selectivity?

Answer:

The formation of multiple products points to competing reaction pathways or product degradation. The key is to favor the kinetic pathway leading to your desired pyran.

Causality and Solution Pathway:

  • Competing Reactions: The classic route to 4H-pyrans involves a domino sequence: Knoevenagel condensation, then Michael addition.[6] If the Michael addition is slow, the intermediate from the Knoevenagel condensation (e.g., a benzylidenemalononitrile) can react with other species in the pot.

    • Troubleshooting Steps:

      • Order of Addition: Try changing the order in which you add the reactants. For a three-component reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound, it is often best to pre-mix the aldehyde and malononitrile with the catalyst to facilitate the Knoevenagel condensation before adding the Michael donor.

      • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the non-limiting reagents to ensure the primary reaction pathway is driven to completion.

  • Reaction Conditions: Harsh conditions can lead to decomposition or undesired side reactions.

    • Troubleshooting Steps:

      • Milder Catalyst: A highly aggressive catalyst might be non-selective. If using a strong base, consider a milder alternative like piperidine or a reusable solid catalyst.

      • Lower Temperature: As mentioned previously, high temperatures can provide the energy to overcome activation barriers for multiple pathways. Running the reaction at the lowest possible temperature that still affords a reasonable rate is often best for selectivity.

Question 3: The reaction works, but purifying my pyran derivative is a nightmare. What can I do?

Answer:

Purification challenges often arise from the product's physical properties or instability.

Causality and Solution Pathway:

  • Chromatography Issues: If your product is streaking on a silica gel column or co-eluting with impurities, it may be due to its polarity or instability on the acidic silica surface.

    • Troubleshooting Steps:

      • Use Neutralized Silica: Add a small amount of a neutralizating agent like triethylamine (~1%) to your eluent to prevent degradation of acid-sensitive compounds.

      • Switch Stationary Phase: Consider using a different stationary phase, such as neutral alumina.

      • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.

  • Work-up Procedure: The initial work-up can introduce impurities or cause product loss.

    • Troubleshooting Steps:

      • Catalyst Removal: If using a heterogeneous catalyst, it can often be removed by simple filtration or, in the case of magnetic nanoparticles, with an external magnet.[2] This dramatically simplifies the work-up.

      • Aqueous Wash: Perform an aqueous wash to remove water-soluble catalysts (like bases or acids) and salts before concentrating the organic layer.

Frequently Asked Questions (FAQs)

What are the most common and robust methods for synthesizing pyran rings?

The most powerful strategies are often those that build complexity rapidly and efficiently.

  • One-Pot Multicomponent Reactions (MCRs): This is arguably the most popular and atom-economical approach.[5] It typically involves the reaction of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound (like dimedone or ethyl acetoacetate) in the presence of a catalyst.[1][2] This method is highly convergent, allowing for the rapid generation of diverse pyran libraries.[5]

  • Domino Knoevenagel/Hetero-Diels-Alder Reaction: This strategy is another efficient route for constructing the pyran core.

  • Oxa-6π Electrocyclization: This method is based on the cyclization of 1-oxatriene intermediates and is a common route for synthesizing 2H-pyrans.[7] The equilibrium often favors the cyclic pyran form when the structure is designed to stabilize it.[7]

How do I choose the right catalyst for my pyran synthesis?

Catalyst choice is highly dependent on the specific reaction mechanism.

Catalyst TypeExample(s)Typical Application / MechanismKey Advantages
Basic (Homogeneous) Piperidine, TriethylamineKnoevenagel condensation, Michael additionInexpensive, readily available.
Acidic (Homogeneous) p-Toluenesulfonic acid (p-TSA)Carbonyl activation, cyclization/dehydrationEffective for specific cyclization steps.
Heterogeneous (Solid) Fe₃O₄, SiO₂-supported catalystsGeneral MCRs for 4H-pyransExcellent reusability, easy work-up, often environmentally friendly.[1][2]
Organocatalysts Quinine-derived thioureas, ProlineAsymmetric pyran synthesisEnables enantioselective transformations.[4]
Lewis Acids ZrCl₄, SbCl₃Activating carbonyl groupsCan drive reactions that are sluggish under other conditions.[8]
What is the general mechanism for the three-component synthesis of a 4H-pyran?

The reaction typically proceeds through a well-established domino sequence. Understanding this mechanism is crucial for troubleshooting.

  • Knoevenagel Condensation: The base catalyst deprotonates the active methylene compound (e.g., malononitrile). The resulting carbanion attacks the aldehyde, followed by dehydration to form an electron-deficient alkene.

  • Michael Addition: A second nucleophile (the enolate of a 1,3-dicarbonyl compound) attacks the alkene intermediate in a conjugate addition.

  • Cyclization & Tautomerization: The intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the final stable 4H-pyran ring.[2]

General Mechanism: Three-Component 4H-Pyran Synthesis

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization Aldehyde R-CHO Intermediate1 R-CH=C(CN)₂ Aldehyde->Intermediate1 + CH₂(CN)₂ - H₂O Malononitrile CH₂(CN)₂ Intermediate2 Michael Adduct Intermediate1->Intermediate2 + Dicarbonyl Dicarbonyl 1,3-Dicarbonyl (Enolate) Dicarbonyl->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Pyran 4H-Pyran Product Intermediate3->Pyran Tautomerization

Caption: Mechanism for three-component 4H-pyran synthesis.

How can I confirm the structure of my synthesized pyran derivative?

Standard spectroscopic techniques are used for characterization.

  • ¹H NMR: Look for characteristic peaks for the pyran ring protons. For 4H-pyrans, the proton at the C4 position is often a singlet or doublet in the 4-5 ppm region.

  • ¹³C NMR: The chemical shifts of the sp³ carbon at C4 and the sp² carbons of the double bond within the ring are diagnostic.

  • FTIR: Look for a strong C-O-C stretching vibration for the ether linkage in the pyran ring, typically around 1200-1000 cm⁻¹. Also, observe the C=C and C≡N (if applicable) stretches.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product, providing strong evidence of its formation.

Experimental Protocols

General Protocol for a Three-Component Synthesis of a 4H-Pyran Derivative

This protocol is a general starting point and should be optimized for specific substrates.

  • Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the 1,3-dicarbonyl compound (e.g., dimedone, 1.0 mmol), and the chosen solvent (e.g., ethanol, 5 mL).

  • Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1 mmol, 10 mol% or a heterogeneous catalyst like Fe₃O₄@SiO₂ nanoparticles, 10 mg).[1]

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature or reflux at 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • For Homogeneous Catalyst: Upon completion, cool the reaction to room temperature. If a precipitate forms, collect the solid product by filtration. If not, pour the mixture into ice-water and stir until a solid precipitates. Filter, wash with cold water, and dry.

    • For Heterogeneous Catalyst: Upon completion, cool the mixture. If using a magnetic catalyst, use an external magnet to hold the catalyst to the side of the flask and decant the solution. Otherwise, filter to remove the solid catalyst. Evaporate the solvent under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4H-pyran derivative.

  • Characterization: Confirm the structure of the purified product using NMR, FTIR, and MS analysis.[2]

References

  • Synthesis of Pyran Derivatives. (2022). Encyclopedia.pub. Available at: [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. (2026). ACS Publications. Available at: [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives. (n.d.). Arabian Journal of Chemistry. Available at: [Link]

  • A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

  • 4H-Pyran Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. (2021). ChemInform. Available at: [Link]

  • Molecular switch. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. (2025). Royal Society of Chemistry. Available at: [Link]

  • Protecting Groups. (n.d.). Organic Synthesis. Available at: [Link]

  • Optimization of solvent and temperature for the synthesis of pyrazolopyranopyrimidines. (n.d.). ResearchGate. Available at: [Link]

  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). MDPI. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran, a key chiral building block in the synthesis of various natural products, is of paramount importance.[1] This guide provides an in-depth, objective comparison of validated analytical methodologies for this compound, focusing on providing the experimental data and scientific rationale necessary to select the most appropriate technique for your research and quality control needs.

Introduction to the Analyte and the Imperative for Validated Methods

2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran, also known as a linalool oxide pyranoid derivative, is a volatile organic compound whose purity and concentration are critical to the stereospecific synthesis of natural flavors and other complex molecules.[2] The validation of analytical procedures is a formal process to demonstrate that a method is suitable for its intended purpose, ensuring the reliability, consistency, and accuracy of analytical data.[3][4] This adherence to rigorous validation standards, as outlined by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), is not merely a regulatory hurdle but a scientific necessity.[5][6][7]

This guide will focus on Gas Chromatography (GC) as the primary analytical technique, given the volatile nature of the analyte.[8][9] We will explore the validation of a Gas Chromatography-Flame Ionization Detector (GC-FID) method and compare its performance characteristics with a Gas Chromatography-Mass Spectrometry (GC-MS) method.

The Analytical Challenge: Choosing the Right Tool

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis. For the quantification of 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran, the primary considerations are selectivity, sensitivity, and the nature of the sample matrix.

  • Gas Chromatography-Flame Ionization Detector (GC-FID): This technique is a robust and widely used method for the quantitative analysis of volatile organic compounds.[9] The FID offers high sensitivity to hydrocarbons and a wide linear range, making it an excellent choice for assays where the analyte is the major component and the sample matrix is relatively clean.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a higher level of specificity by coupling the separation power of GC with the identification capabilities of mass spectrometry.[10][11] This is particularly advantageous when dealing with complex matrices where co-eluting impurities may be present. The MS detector provides structural information, confirming the identity of the analyte and any impurities.

Validation of a GC-FID Method: A Step-by-Step Protocol

The validation of an analytical method is a systematic process that evaluates several key performance characteristics.[12] The following is a detailed protocol for the validation of a GC-FID method for the quantification of 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran, grounded in ICH Q2(R2) guidelines.[5][12]

Experimental Workflow for GC-FID Method Validation

GC_FID_Validation_Workflow cluster_Preparation Preparation cluster_Validation_Parameters Validation Parameters cluster_Execution Execution & Analysis Standard_Prep Prepare Standard Solutions (e.g., 5 concentrations) Inject_Standards Inject Standards Standard_Prep->Inject_Standards Calibration Curve Sample_Prep Prepare Sample Solutions (spiked and unspiked) Inject_Samples Inject Samples Sample_Prep->Inject_Samples Specificity Specificity/ Selectivity Analyze_Data Analyze Data Specificity->Analyze_Data Linearity_Range Linearity & Range Linearity_Range->Analyze_Data Accuracy Accuracy Accuracy->Analyze_Data Precision Precision (Repeatability & Intermediate) Precision->Analyze_Data LOD_LOQ LOD & LOQ LOD_LOQ->Analyze_Data Robustness Robustness Robustness->Analyze_Data Inject_Standards->Linearity_Range Inject_Standards->LOD_LOQ Inject_Samples->Specificity Inject_Samples->Accuracy Inject_Samples->Precision Inject_Samples->Robustness Validation_Report Validation_Report Analyze_Data->Validation_Report Compile

Caption: Workflow for GC-FID Method Validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13][14]

  • Protocol:

    • Prepare a solution of a placebo (matrix without the analyte).

    • Prepare a solution of 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran standard.

    • Prepare a spiked sample by adding a known amount of the standard to the placebo.

    • Inject all three solutions into the GC-FID system.

    • Acceptance Criteria: The chromatogram of the placebo should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the spiked sample should be single and symmetrical.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[14] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15][16]

  • Protocol:

    • Prepare a series of at least five concentrations of the 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran standard across the expected working range (e.g., 80% to 120% of the target concentration).[16]

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[14]

  • Protocol:

    • Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] It is typically evaluated at two levels: repeatability and intermediate precision.[3]

  • Protocol for Repeatability (Intra-assay precision):

    • Prepare a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations with three replicates each).[3]

    • Analyze the samples under the same operating conditions over a short interval of time.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

  • Protocol for Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Protocol (based on the standard deviation of the response and the slope):

    • Determine the slope of the calibration curve.

    • Determine the standard deviation of the response from a series of injections of a blank solution or the y-intercept of the regression line.

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (Standard Deviation of the Response / Slope)

      • LOQ = 10 * (Standard Deviation of the Response / Slope)

    • Acceptance Criteria: The LOQ should be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • GC oven temperature (± 2°C)

      • Carrier gas flow rate (± 5%)

      • Injection volume (± 10%)

    • Analyze a sample under each of the modified conditions.

    • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area) should remain within acceptable limits, and the assay results should not be significantly affected.

Comparative Performance: GC-FID vs. GC-MS

The choice between GC-FID and GC-MS depends on the specific analytical needs. The following table summarizes the comparative performance based on typical validation data for terpene analysis.[10][11][17]

Validation Parameter GC-FID GC-MS Rationale and Insights
Specificity GoodExcellentGC-MS provides mass spectral data, confirming the identity of the analyte and unequivocally distinguishing it from co-eluting impurities.[10][11]
Linearity (r²) ≥ 0.99≥ 0.99Both techniques offer excellent linearity over a wide dynamic range.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%With proper calibration, both methods provide high accuracy.
Precision (%RSD) ≤ 2%≤ 2%Both techniques are highly precise when operated under controlled conditions.
LOD Low (ng level)Very Low (pg level)GC-MS, especially in selected ion monitoring (SIM) mode, offers superior sensitivity.[17]
LOQ Low (ng level)Very Low (pg level)The higher sensitivity of GC-MS translates to a lower LOQ.
Robustness HighHighBoth systems are robust, though GC-MS may require more frequent maintenance.
Cost LowerHigherGC-MS systems have a higher initial purchase price and ongoing maintenance costs.
Ease of Use SimplerMore ComplexGC-MS requires more expertise for operation and data interpretation.

Logical Relationship of Validation Parameters

The validation parameters are interconnected and collectively demonstrate the suitability of the analytical method.

Validation_Parameters_Relationship Method_Objective Analytical Method Objective Specificity Specificity Method_Objective->Specificity Linearity Linearity Method_Objective->Linearity Accuracy Accuracy Method_Objective->Accuracy Precision Precision Method_Objective->Precision Robustness Robustness Method_Objective->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Accuracy Precision->LOQ

Caption: Interrelationship of Analytical Method Validation Parameters.

Conclusion and Recommendations

Both GC-FID and GC-MS are suitable techniques for the quantitative analysis of 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran. The choice between them should be guided by the specific requirements of the application.

  • For routine quality control of the pure substance or in simple matrices where high throughput and cost-effectiveness are critical, a validated GC-FID method is the recommended choice. Its robustness, ease of use, and lower cost make it ideal for this purpose.

  • For the analysis of 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran in complex matrices, for impurity profiling, or when definitive identification is required, a validated GC-MS method is superior. The enhanced specificity and sensitivity of GC-MS provide a higher degree of confidence in the results, which is crucial in research and drug development settings.

Ultimately, the successful implementation of any analytical method relies on a thorough and well-documented validation process. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • SCION Instruments. Terpene Testing and Profiling of Cannabis Using Gas Chromatography. Available from: [Link]

  • Lazarjani, M., Seyfoddin, A., Le, T. T., & Chen, T. (2024). Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. Drug Analytical Research. Available from: [Link]

  • ResearchGate. (2026). (PDF) Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. Available from: [Link]

  • Ofni Systems. 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Available from: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • ResearchGate. Synthesis of racemic 2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol 8... Available from: [Link]

  • US Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

  • RIFM. (2023). RIFM fragrance ingredient safety assessment, linalool oxide pyranoid, CAS Registry Number 14049-11-7. Food and Chemical Toxicology, 181, 114088.
  • MDPI. (2017). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 22(9), 1493. Available from: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • PubMed. (2022). Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector. ACS Omega, 7(45), 41537-41545. Available from: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Google Patents. (2004). US6703218B2 - Process for the preparation of linalool oxide or of linalool oxide-containing mixtures.
  • Cheméo. 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-. Available from: [Link]

  • USP-NF. (2011). 〈1225〉 Validation of Compendial Procedures. Available from: [Link]

  • Ellutia. Terpene Analysis in Cannabis and Hemp by Gas Chromatography. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • NIST. Linalool oxide (pyranoid) trans. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • USP-NF. (2017). 〈1225〉 Validation of Compendial Procedures. Available from: [Link]

  • Regulations.gov. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • The Good Scents Company. linalool oxide (furanoid). Available from: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available from: [Link]

  • Patel, A. B. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry, 10(6), 857-866.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
  • Federal Register. (2024). Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Robust Spectroscopic Cross-Validation of 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of novel chemical entities are foundational to progress. In this guide, we delve into the critical process of spectroscopic data cross-validation, using the specific example of 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran (CAS No. 13837-60-0). This molecule, with its characteristic tetrahydropyran core and terminal alkyne functionality, presents an excellent case study for illustrating a multi-technique, self-validating analytical workflow.

The principle of cross-validation in this context is not merely about acquiring data from different instruments; it is about the synergistic interpretation of orthogonal datasets to build an unshakeable, coherent chemical narrative. Each spectroscopic technique provides a unique perspective on the molecule's architecture, and their collective agreement is what builds confidence in the final structural assignment and purity assessment.

The Spectroscopic Dossier: Acquiring Primary Data

The first step in any analytical workflow is the careful acquisition of high-quality spectroscopic data. For a novel compound like 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran, a standard suite of spectroscopic experiments would include Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A 500 MHz NMR spectrometer with a 5mm probe.

  • Sample Preparation: 5-10 mg of the analyte is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 3.0 s

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment.

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to establish connectivity.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the neat liquid sample is placed directly on the ATR crystal.

  • Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Mass Spectrometry (MS):

  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electron ionization (EI) source, often coupled with a gas chromatograph (GC) for sample introduction.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250°C

    • Oven Program: Start at 50°C, ramp to 250°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

The Cross-Validation Workflow: A Step-by-Step Guide

With the primary data in hand, the core of the scientific endeavor begins: the cross-validation. This is a systematic process of comparing and correlating the information from each spectroscopic technique.

Caption: Spectroscopic Data Cross-Validation Workflow.
Step 1: Initial Hypothesis from Individual Data Sets

Before comparing the data, we first interpret each spectrum individually to form a preliminary picture of the molecule.

  • From Mass Spectrometry: The high-resolution mass spectrum should provide the accurate mass of the molecular ion (M⁺). For C₁₀H₁₆O, the expected exact mass is 152.1201. The fragmentation pattern will offer clues about the stability of different parts of the molecule. For instance, the loss of a methyl group (M-15) or the ethynyl group (M-25) would be anticipated.

  • From IR Spectroscopy: The most telling signals would be a sharp, strong peak around 3300 cm⁻¹ corresponding to the ≡C-H stretch, and a weaker but sharp absorption around 2100 cm⁻¹ for the C≡C triple bond stretch. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ and a broad O-H stretch around 3400 cm⁻¹ would rule out common isomeric impurities.

  • From NMR Spectroscopy:

    • ¹H NMR: We would expect to see a singlet for the acetylenic proton around 2.0-3.0 ppm. The three methyl groups would likely appear as singlets, with two being geminal and potentially equivalent. The protons on the tetrahydropyran ring would present as a series of multiplets.

    • ¹³C NMR: The two sp-hybridized carbons of the alkyne would be key, appearing in the 65-90 ppm range. The quaternary carbon attached to the ethynyl group and the oxygen would be further downfield. The remaining methyl and methylene carbons would be in the aliphatic region.

    • 2D NMR: COSY would reveal the coupling network of the ring protons, while HSQC would correlate each proton to its attached carbon. HMBC is crucial for long-range correlations, for example, from the methyl protons to the quaternary carbons, confirming the overall carbon skeleton.

Step 2: The Cross-Validation Matrix

Now, we systematically compare the findings from each technique. This is where the true power of cross-validation lies.

Spectroscopic FeatureMass Spectrometry ConfirmationIR ConfirmationNMR Confirmation
Molecular Formula (C₁₀H₁₆O) Accurate mass measurement of the molecular ion peak at m/z 152.1201.Consistent with the absence of other elemental functional groups (e.g., no N-H, S-H stretches).Integration of the ¹H NMR spectrum should sum to 16 protons. ¹³C NMR should show 10 distinct carbon signals (or fewer if there is symmetry).
Ethynyl Group (-C≡CH) A fragmentation pattern showing a loss of 25 Da (M-C₂H).A sharp ≡C-H stretch at ~3300 cm⁻¹ and a C≡C stretch at ~2100 cm⁻¹.A singlet proton at ~2.0-3.0 ppm. Two sp carbons in the ¹³C NMR spectrum between 65-90 ppm.
Tetrahydropyran Ring Fragmentation patterns characteristic of cyclic ethers.C-O-C stretching vibrations in the fingerprint region (~1100 cm⁻¹).Characteristic chemical shifts and coupling patterns for the ring protons in the ¹H NMR spectrum.
Trimethyl Substitution Loss of a methyl group (M-15) to form a stable carbocation.C-H stretching and bending vibrations for methyl groups.Three singlet signals in the ¹H NMR spectrum, integrating to 3 protons each. Corresponding methyl carbon signals in the ¹³C NMR.
Step 3: Comparison with Alternative Analytical Methods
Caption: Orthogonal and Complementary Analytical Techniques.

1. High-Performance Liquid Chromatography (HPLC):

  • Principle: Separation based on polarity.

  • Application: HPLC coupled with a UV or Diode Array Detector (DAD) is a powerful tool for purity assessment. While our target molecule lacks a strong chromophore, it can still be detected at low wavelengths. The primary utility of HPLC is to separate and quantify any impurities that may not be easily visible in the NMR spectrum. For instance, a closely related isomer might have a very similar NMR spectrum but a different retention time in HPLC.

  • Experimental Protocol:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile.

    • Detection: UV detection at 210 nm.

    • Data: The purity is determined by the area percentage of the main peak.

2. Elemental Analysis:

  • Principle: Combustion of the sample to determine the percentage composition of C, H, and O.

  • Application: Provides an independent confirmation of the molecular formula.

  • Data Comparison:

    Element Theoretical % for C₁₀H₁₆O Experimental Result
    Carbon 78.89% 78.85 ± 0.05%

    | Hydrogen | 10.59% | 10.62 ± 0.05% |

The close agreement between the theoretical and experimental values provides strong evidence for the proposed molecular formula.

Conclusion: A Self-Validating System

By following this cross-validation workflow, we create a self-validating system where each piece of data supports and is supported by the others. The mass spectrum confirms the molecular weight predicted by the NMR and IR data. The functional groups identified by IR are consistent with the chemical shifts and connectivity seen in the NMR spectra. The purity assessed by HPLC is in agreement with the absence of significant impurity signals in the NMR spectrum. This holistic approach provides the highest level of confidence in the identity and quality of a compound, which is a non-negotiable requirement in the field of drug development and scientific research.

References

  • Modern Analytical Techniques for Characterization of Organic Compounds. This resource provides an overview of the application of NMR, IR, and MS in the structural elucidation of organic molecules.

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. This document from the International Council for Harmonisation provides the framework for validating analytical methods.

  • Spectroscopic Identification of Organic Compounds. A foundational text outlining the principles of NMR, IR, and MS for structure determination.

  • Orthogonal method in pharmaceutical product analysis. This article discusses the importance of using multiple independent techniques for reliable analytical results in the pharmaceutical industry.

  • Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. This paper describes the synthesis of a related compound, providing context for the chemistry of the tetrahydropyran ring system.

  • Spectroscopy of the Alkynes - Chemistry LibreTexts. This resource provides characteristic spectroscopic data for alkynes.

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of Pyran-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyran Scaffold

The pyran ring, a six-membered heterocycle containing one oxygen atom, is a cornerstone of medicinal chemistry, recognized as a "privileged structure."[1][2] This scaffold is prevalent in a vast array of natural products, including flavonoids, coumarins, and xanthones, and forms the basis for numerous synthetic compounds with a wide spectrum of pharmacological activities.[3][4][5][6] Pyran-based compounds have shown significant promise as anticancer, anti-inflammatory, and neuroprotective agents.[1][4][6][7]

The journey from a promising pyran derivative in a lab vial to a potential therapeutic agent is a complex, multi-stage process. Central to this journey is the critical evaluation of the compound's biological activity, a process that begins in the controlled environment of in vitro assays and, for the most promising candidates, progresses to the complex biological systems of in vivo models.[1][2] This guide provides an in-depth comparison of these two fundamental research modalities, offering field-proven insights for researchers, scientists, and drug development professionals navigating the challenging but crucial path of translational research.

The First Gate: High-Throughput Screening and Mechanistic Insights from In Vitro Studies

In vitro (Latin for "in the glass") studies are performed outside of a living organism, typically using isolated cells, proteins, or enzymes in a controlled laboratory setting. For pyran-based compounds, these assays are the primary workhorses of early-stage discovery.

Advantages of the In Vitro Approach:

  • High-Throughput & Cost-Effective: In vitro assays, particularly cytotoxicity screenings, are fast, relatively inexpensive, and can be automated to test thousands of compounds quickly.[8]

  • Mechanistic Clarity: By isolating specific biological components (e.g., a particular enzyme or cancer cell line), researchers can gain precise insights into the compound's direct mechanism of action.

  • Reduced Ethical Concerns: These methods avoid the use of live animals, aligning with the "3Rs" principle (Replacement, Reduction, Refinement) of animal research.

Common In Vitro Assays for Pyran Compounds:

  • Cytotoxicity Assays: These are foundational for anticancer research. Methods like the MTT assay measure a cell's metabolic activity to determine the proportion of viable cells after exposure to a compound.[8][9]

  • Enzyme Inhibition Assays: To test anti-inflammatory potential, a pyran derivative might be tested for its ability to inhibit enzymes like cyclooxygenase (COX).

  • Antimicrobial Assays: The compound's ability to inhibit the growth of bacteria or fungi is measured in culture.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the cytotoxic effects of a novel pyran-based compound on a cancer cell line (e.g., HeLa cervical cancer cells).

Causality Behind the Choices:

  • Cell Line: HeLa is a robust and well-characterized cell line, making it a reliable starting point.

  • MTT Reagent: The tetrazolium salt MTT is reduced to a purple formazan product by mitochondrial dehydrogenases in living, metabolically active cells. The intensity of the purple color is directly proportional to the number of viable cells.[9]

  • Solubilizing Agent: DMSO is used to dissolve the water-insoluble formazan crystals, allowing for spectrophotometric quantification.

Step-by-Step Methodology:

  • Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyran-based compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

The Reality Check: Assessing Physiological Relevance with In Vivo Studies

While indispensable, in vitro results are often a poor predictor of clinical success.[10] A compound that is highly potent in a petri dish may be ineffective or toxic in a whole organism. In vivo (Latin for "within the living") studies, conducted in live animal models, are therefore a critical step in validating in vitro findings.

The Indispensable Role of the In Vivo Approach:

  • Systemic Complexity: In vivo models account for the complex interplay of various physiological systems, providing a holistic view of a compound's effects.

  • Pharmacokinetics (ADME): These studies reveal how the body processes a drug, including its Absorption, Distribution, Metabolism, and Excretion (ADME).[10] A major limitation of in vitro models is their inability to capture these dynamic PK/PD properties.[10]

  • Toxicity and Safety Profile: Animal models can reveal off-target effects and toxicities that are impossible to predict from cell culture experiments.

Common In Vivo Models for Pyran Compounds:

  • Xenograft Models: For anticancer studies, human tumor cells are implanted into immunocompromised mice to assess a compound's ability to inhibit tumor growth.

  • Carrageenan-Induced Paw Edema: This is a classic model for evaluating acute anti-inflammatory activity.[11] An inflammatory agent (carrageenan) is injected into a rat's paw, and the reduction in swelling after treatment with the test compound is measured.[11]

  • Analgesic Models: The acetic acid-induced writhing test in mice is used to evaluate a compound's pain-relieving properties.[12]

Experimental Workflow: Carrageenan-Induced Paw Edema in Rats

This workflow describes a typical procedure for evaluating the anti-inflammatory potential of a pyran-based compound.

Causality Behind the Choices:

  • Animal Model: Rats are a standard and well-validated model for this type of inflammation study.[11]

  • Carrageenan: This substance induces a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins, making it a good model for screening compounds that might inhibit these pathways.[11]

  • Pletysmometer: This instrument provides a precise and objective measurement of paw volume (edema).

Step-by-Step Workflow:

  • Animal Acclimation: Wistar rats are acclimated for at least one week under controlled temperature and light-dark cycles with free access to food and water.[12]

  • Grouping and Dosing: Animals are randomly divided into groups (n=6): a control group (vehicle), a positive control group (e.g., Indomethacin), and treatment groups receiving different doses of the pyran-based compound. Dosing is typically done orally or via intraperitoneal injection one hour before the carrageenan challenge.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer.

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

  • Edema Measurement: The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the control group. Statistical analysis (e.g., ANOVA) is performed to determine the significance of the results.

Bridging the Gap: The Challenge of In Vitro-In Vivo Correlation (IVIVC)

The transition from in vitro to in vivo is often called the "translational gap" because promising in vitro results frequently fail to translate into in vivo efficacy.[13][14] Understanding the reasons for this discrepancy is key to designing more effective drug development programs. An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property (like dissolution rate) and an in vivo response (like plasma drug concentration).[15][16]

Key Reasons for In Vitro vs. In Vivo Discrepancies:

FactorIn Vitro Study (Simplified System)In Vivo Study (Complex Organism)Implication for Pyran Compounds
Metabolism No or limited metabolic activity. The parent compound is tested directly on cells.The compound undergoes metabolism, primarily in the liver (first-pass effect), creating metabolites that may be more active, less active, or more toxic than the parent drug.A highly active pyran in vitro might be rapidly metabolized into an inactive form in vivo, showing no effect. Conversely, a prodrug might be inactive in vitro but become activated by metabolism in vivo.[10]
Bioavailability 100% of the compound is in direct contact with the target cells.The compound must be absorbed into the bloodstream and distributed to the target tissue, overcoming barriers like poor solubility or membrane permeability.A pyran compound may have excellent IC50 values but fail in vivo due to poor oral bioavailability.
Protein Binding Typically performed in serum-free or low-serum media.In the bloodstream, compounds can bind to plasma proteins like albumin. Only the unbound fraction is free to exert a therapeutic effect.High plasma protein binding can sequester the pyran compound, drastically reducing its effective concentration at the target site.
Off-Target Effects The effect on a single, isolated target is measured.The compound interacts with numerous unintended targets throughout the body, potentially causing side effects or unexpected toxicities.A pyran that selectively kills cancer cells in a dish might cause unforeseen cardiac or liver toxicity in an animal model.
Visualizing the Drug Discovery Funnel

The following diagram illustrates the typical progression from broad in vitro screening to focused in vivo testing in the drug discovery process.

G cluster_0 In Vitro Phase (High-Throughput) cluster_1 In Vivo Phase (Low-Throughput) a Compound Library (>10,000s of Pyran Analogs) b Primary Screening (e.g., Cytotoxicity Assays) a->b c Hit Confirmation & Dose-Response b->c d Lead Optimization (ADME/Tox Profiling) c->d Hit-to-Lead (Few Hundred Compounds) e Preclinical Efficacy (Animal Models) d->e f Candidate Selection e->f e->f ~1-5 Compounds

Caption: Drug discovery workflow from in vitro screening to in vivo validation.

Conclusion: An Integrated Approach for Success

Neither in vitro nor in vivo studies alone are sufficient to predict the clinical potential of a pyran-based compound. The key to successful drug development lies in an integrated approach where each modality is used to its greatest strength. In vitro assays serve as an essential, high-throughput filter to identify promising candidates and elucidate their mechanisms of action. Subsequent, carefully selected in vivo studies are then required to validate these findings in a physiologically relevant context, assessing the critical parameters of efficacy, safety, and pharmacokinetics.

By understanding the inherent advantages and limitations of both approaches and, most importantly, the reasons for the frequent disconnect between them, researchers can design more intelligent, efficient, and ultimately more successful translational research programs. This strategic navigation of the path from the lab bench to the preclinical model is paramount to unlocking the full therapeutic potential of the versatile pyran scaffold.

References

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Sources

Safety Operating Guide

Essential Safety Guidance for Laboratory Handling of 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran Is Currently Unavailable

Author: BenchChem Technical Support Team. Date: February 2026

A thorough review of available safety data has revealed a critical lack of specific information regarding the safe handling, personal protective equipment (PPE), and disposal of 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran. While safety data sheets (SDS) for structurally related tetrahydropyran compounds exist, the unique presence of an ethynyl functional group on the target molecule necessitates a dedicated and specific safety assessment. Extrapolating safety protocols from analogous but distinct chemical structures would be scientifically unsound and could pose a significant risk to researchers.

The fundamental principle of laboratory safety—understanding the specific hazards of a substance before handling it—cannot be met in this case. Without a dedicated SDS or peer-reviewed safety information for 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran, it is not possible to provide the essential, immediate, and trustworthy guidance that laboratory professionals require.

Recommendation to Researchers, Scientists, and Drug Development Professionals:

Given the absence of specific safety data, it is strongly advised to either:

  • Commission a professional hazard assessment to determine the specific toxicological and reactivity data for 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran.

  • Refrain from handling this chemical until a verified Safety Data Sheet from a reputable chemical supplier becomes available.

Providing procedural guidance without this foundational safety information would be contrary to the principles of responsible scientific practice. We are committed to providing value that builds deep trust, and in this instance, the most valuable guidance is to highlight the absence of critical safety data and advise extreme caution.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.